N-(4-Aminophenacyl)imidazole hydrochloride
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Overview
Description
N-(4-Aminophenacyl)imidazole hydrochloride is a chemical compound that belongs to the class of imidazoles Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Aminophenacyl)imidazole hydrochloride typically involves the reaction of 4-aminophenacyl bromide with imidazole in the presence of a base. The reaction is carried out in a suitable solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization from an appropriate solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-Aminophenacyl)imidazole hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amino group in the compound can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce various N-substituted imidazole derivatives.
Scientific Research Applications
N-(4-Aminophenacyl)imidazole hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(4-Aminophenacyl)imidazole hydrochloride involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions in enzymes, affecting their catalytic activity. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Aminophenacyl)imidazole
- N-(4-Aminophenacyl)benzimidazole
- N-(4-Aminophenacyl)triazole
Uniqueness
N-(4-Aminophenacyl)imidazole hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the amino group at the 4-position of the phenacyl moiety enhances its reactivity and potential for forming hydrogen bonds, making it a valuable compound in various applications.
Properties
CAS No. |
77234-69-6 |
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Molecular Formula |
C12H16ClN3O |
Molecular Weight |
253.73 g/mol |
IUPAC Name |
1-(4-aminophenyl)-2-(1H-imidazol-1-ium-1-yl)ethanone;methane;chloride |
InChI |
InChI=1S/C11H11N3O.CH4.ClH/c12-10-3-1-9(2-4-10)11(15)7-14-6-5-13-8-14;;/h1-6,8H,7,12H2;1H4;1H |
InChI Key |
IVPFOZRRUAAUAU-UHFFFAOYSA-N |
Canonical SMILES |
C.C1=CC(=CC=C1C(=O)C[NH+]2C=CN=C2)N.[Cl-] |
Origin of Product |
United States |
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